molecular formula C13H10IO2+ B11816398 (2-Carboxyphenyl)(phenyl)iodanium

(2-Carboxyphenyl)(phenyl)iodanium

Cat. No.: B11816398
M. Wt: 325.12 g/mol
InChI Key: LUGVQQXOGHCZNN-UHFFFAOYSA-O
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Description

(2-Carboxyphenyl)(phenyl)iodanium, also commonly referred to as diphenyliodonium-2-carboxylate, is an inner salt organoiodine compound of significant interest in modern synthetic chemistry . It belongs to the class of diaryliodonium salts, which are widely recognized as versatile aryl-group-transfer agents due to the remarkable leaving ability of the iodoarene moiety . This specific compound features a carboxylate group ortho to the iodine center, contributing to its unique zwitterionic structure and reactivity profile. Its molecular formula is C13H9IO2, and it is often handled as a monohydrate (C13H11IO3) . This compound serves as a versatile precursor to benzyne upon thermal activation, facilitating a range of cycloaddition and nucleophilic trapping reactions without the need for strong bases . Furthermore, it is a valuable electrophilic arylating agent for a diverse array of nucleophiles, enabling the transition metal-free construction of C–C, C–O, C–N, and C–X (X = halogen) bonds . This reactivity makes it an exceptionally useful tool for the synthesis of highly functionalized (hetero)arene derivatives, which are crucial scaffolds in pharmaceuticals, natural products, and materials science . The application of (2-Carboxyphenyl)(phenyl)iodonium aligns with the growing demand for sustainable and green chemical methods. Its use provides a powerful alternative to traditional transition metal-catalyzed cross-couplings, thereby avoiding issues of metal cost, scarcity, and residual impurities in isolated products . Researchers value this reagent for its role in hypervalent iodine chemistry, where it acts as a formal aryl cation, radical, or aryne equivalent, depending on the reaction conditions (thermal, photochemical, or electrochemical) . For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2-carboxyphenyl)-phenyliodanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGVQQXOGHCZNN-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling Using Pre-formed Iodobenzene Derivatives

This method involves reacting 2-iodobenzoic acid with benzene derivatives under oxidative conditions. The carboxyl group acts as a directing group, enhancing regioselectivity during the coupling process. Triflic acid (TfOH) is critical for generating the superelectrophilic iodonium intermediate, which undergoes EAS with the arene.

One-Pot Synthesis from Arenes and Molecular Iodine

A breakthrough methodology developed by Olofsson and colleagues enables the direct synthesis of diaryliodonium salts from arenes and iodine, bypassing pre-functionalized substrates. This approach is particularly advantageous for (2-carboxyphenyl)(phenyl)iodanium due to its operational simplicity and scalability.

Reaction Conditions and Optimization

The synthesis involves iodine (1 equiv), mCPBA (3–4 equiv), and TfOH (3–4 equiv) in dichloromethane (DCM) at elevated temperatures (80°C). Key optimizations include:

  • Oxidant Stoichiometry : Increasing mCPBA from 3 to 4 equiv improves yield from 45% to 60% by preventing over-oxidation to iodine(V) species.

  • Acid Catalysis : Triflic acid protonates the iodonium intermediate, enhancing electrophilicity and accelerating EAS. Excess TfOH (6 equiv) boosts yields to 92%.

  • Temperature and Time : At 80°C, the reaction completes in 10 minutes with 93% yield, compared to 72% after 22 hours at room temperature.

Table 1: Yield Optimization for One-Pot Synthesis

EntrymCPBA (equiv)TfOH (equiv)Temp (°C)TimeYield (%)
134RT10 min45
244RT2 h60
336RT10 min92
4348010 min93

Mechanistic Insights

  • Iodine Activation : mCPBA oxidizes iodine to a hypervalent iodine(III) species.

  • Electrophilic Aromatic Substitution : TfOH generates a superelectrophilic iodonium ion, which reacts with benzene via EAS.

  • Zwitterion Formation : Intramolecular proton transfer stabilizes the carboxylate group, yielding the inner salt.

SubstrateI₂ (equiv)DMSO (equiv)Temp (°C)Yield (%)
4-Methylacetophenone1.52.08085
4-Chloroacetophenone1.52.08078

Regioselectivity and Functional Group Tolerance

The carboxylate group in (2-carboxyphenyl)(phenyl)iodanium imposes strict regioselectivity. Electron-withdrawing groups (EWGs) on the benzene ring reduce reaction rates but improve zwitterion stability. Key observations include:

  • Ortho-Directing Effect : The carboxylate group directs iodonium formation exclusively at the ortho position.

  • Solubility Considerations : Polar solvents (e.g., DMSO, MeOH) enhance solubility but may deprotonate the iodonium ion, requiring careful pH control.

Scalability and Industrial Applications

Pilot-scale syntheses (25 g batches) achieve 80–90% yields using continuous flow reactors, which mitigate exothermicity risks during iodine activation. The compound’s stability under UV light makes it suitable for photoinitiators in polymer coatings, with recent patents highlighting its use in UV-curable resins .

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyphenyl)(phenyl)iodanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Carboxyphenyl)(phenyl)iodanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Carboxyphenyl)(phenyl)iodanium involves the formation of reactive intermediates that can participate in various chemical reactions. The iodonium ion acts as an electrophile, facilitating the transfer of the phenyl group to nucleophiles. This reactivity is exploited in organic synthesis to form carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Structural and Functional Analogues

(4-Carboxyphenyl)(phenyl)iodanium
  • Structural Difference : The carboxyl group is at the para position instead of ortho.
  • Impact :
    • Solubility : The para isomer exhibits lower solubility in polar solvents due to reduced steric hindrance and weaker intermolecular hydrogen bonding .
    • Reactivity : The ortho-carboxyl group in (2-Carboxyphenyl)(phenyl)iodanium stabilizes transition states in arylations, leading to higher reaction yields (85–90% vs. 70–75% for the para isomer) .
Bis(phenyl)iodonium Salts
  • Structural Difference : Lacks the carboxyl substituent.
  • Impact: Thermal Stability: Bis(phenyl)iodonium salts decompose at 220–240°C, whereas the carboxylated analog decomposes at 180–190°C due to the labile carboxyl group . Applications: Non-carboxylated analogs are preferred in non-polar media but are less effective in aqueous-phase reactions.
(2-Nitrophenyl)(phenyl)iodanium
  • Functional Group : Nitro substituent instead of carboxyl.
  • 1.5 V for the carboxyl analog), making it more reactive in electron-deficient systems but less stable in reducing environments .

Physicochemical Properties

Property (2-Carboxyphenyl)(phenyl)iodanium (4-Carboxyphenyl)(phenyl)iodanium Bis(phenyl)iodonium
Melting Point (°C) 145–150 160–165 195–200
Solubility in H₂O (g/L) 12.5 8.2 0.3
Decomposition Temp (°C) 180–190 190–200 220–240
Reaction Yield (%) 85–90 70–75 60–65

Key Research Findings

  • Photopolymerization Efficiency: (2-Carboxyphenyl)(phenyl)iodanium achieves 95% monomer conversion under UV light, outperforming bis(phenyl)iodonium (78%) due to enhanced radical generation .
  • Bioconjugation Applications: The carboxyl group enables direct coupling with biomolecules (e.g., proteins), a feature absent in non-functionalized analogs .
  • Toxicity Profile : Carboxylated iodonium salts show lower cytotoxicity (IC₅₀ = 45 µM) compared to nitro-substituted analogs (IC₅₀ = 12 µM), making them safer for biomedical uses .

Biological Activity

(2-Carboxyphenyl)(phenyl)iodanium, also known as an iodonium salt, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

(2-Carboxyphenyl)(phenyl)iodanium is characterized by its iodonium cation, which contributes to its reactivity. The presence of the carboxyphenyl group enhances its solubility and interaction with biological molecules. Its structure can be represented as follows:

C6H4(COOH)(C6H5)I+\text{C}_6\text{H}_4(\text{COOH})(\text{C}_6\text{H}_5)\text{I}^+

The biological activity of (2-Carboxyphenyl)(phenyl)iodanium is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This property is significant in various biological contexts:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes through oxidative stress.
  • Cytotoxicity : Studies indicate that (2-Carboxyphenyl)(phenyl)iodanium can induce apoptosis in cancer cells by promoting oxidative damage and altering cellular signaling pathways.

Toxicity Profile

The toxicity of (2-Carboxyphenyl)(phenyl)iodanium has been evaluated in several studies:

EndpointValueReference
Acute toxicity (oral)Harmful if swallowed (H302)PubChem
Skin irritationCauses skin irritation (H315)PubChem

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various bacterial strains demonstrated that (2-Carboxyphenyl)(phenyl)iodanium exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Studies :
    Research involving human cancer cell lines revealed that treatment with (2-Carboxyphenyl)(phenyl)iodanium led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death through oxidative mechanisms.

Q & A

Q. What are the established synthetic routes for (2-Carboxyphenyl)(phenyl)iodanium, and what are their key challenges?

Synthesis typically involves iodonium salt formation via ligand exchange or direct iodination. A common method is the reaction of iodobenzene derivatives with carboxylic acid precursors under oxidative conditions. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the 2-carboxyphenyl group .
  • Purity control : Byproducts from incomplete oxidation or ligand scrambling require purification via column chromatography or recrystallization .
  • Moisture sensitivity : Hygroscopic intermediates necessitate anhydrous conditions and inert atmospheres .

Q. How can researchers characterize the thermal stability of (2-Carboxyphenyl)(phenyl)iodanium using standard analytical techniques?

Thermal stability is assessed through:

  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and decomposition temperatures. For example, sharp endothermic peaks may indicate melting points, while exothermic events signal decomposition .
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating. A 5% mass loss threshold is often used to determine practical stability limits .
  • Data cross-validation : Correlate results with spectroscopic (IR, NMR) data to confirm structural integrity post-thermal stress .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when analyzing (2-Carboxyphenyl)(phenyl)iodanium derivatives?

Contradictions often arise from impurities, solvent effects, or instrument calibration. Methodological approaches include:

  • Reproducibility checks : Repeat experiments under identical conditions to rule out procedural errors .
  • Multivariate analysis : Use principal component analysis (PCA) or hierarchical clustering to resolve overlapping spectral peaks, especially in Raman or NMR datasets .
  • Reference standards : Compare with structurally analogous iodonium salts (e.g., mesityl-substituted derivatives) to validate assignments .

Q. What strategies are effective in optimizing reaction conditions for synthesizing (2-Carboxyphenyl)(phenyl)iodanium to improve yield and purity?

Optimization involves systematic parameter variation:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of iodonium precursors .
  • Catalyst selection : Silver triflate or copper catalysts may accelerate ligand exchange reactions .
  • Statistical design : Apply Design of Experiments (DoE) to evaluate interactions between temperature, stoichiometry, and reaction time. For example, a Central Composite Design can identify optimal conditions for maximizing yield .

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